bacillamide B
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10(20)16-19-14(9-22-16)15(21)17-7-6-11-8-18-13-5-3-2-4-12(11)13/h2-5,8-10,18,20H,6-7H2,1H3,(H,17,21)/t10-/m1/s1 |
InChI Key |
RXPPYFWSDOEDOR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)O |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)O |
Synonyms |
bacillamide B |
Origin of Product |
United States |
Contextualization Within Bioactive Thiazole Alkaloids
Bacillamide B is classified as a bioactive thiazole (B1198619) alkaloid. rsc.org This places it within a large and diverse group of natural and synthetic compounds characterized by the presence of a thiazole ring—a five-membered aromatic ring containing both sulfur and nitrogen atoms. rsc.org Thiazole and its reduced form, thiazoline (B8809763), are key structural motifs found in a multitude of biologically active compounds. rsc.org These molecules exhibit a wide range of pharmacological properties, including antibiotic, anticancer, anti-HIV, antifungal, and anthelmintic activities. rsc.org
The thiazole ring is a fundamental component in various natural products, from essential molecules like vitamin B1 (thiamine) to complex antibiotics. researchgate.net Marine organisms, in particular, are a rich source of thiazole-containing alkaloids with significant biological activities. nih.gov The presence of this heterocyclic system in this compound is a key indicator of its potential for bioactivity and is a primary reason for the scientific interest it has attracted.
Natural Occurrence and Isolation of Bacillamide B
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation is a strategy employed to isolate bioactive natural products from a crude extract. nih.govresearchgate.net This process involves the systematic separation of the extract into various fractions using chromatographic techniques. Each resulting fraction is then evaluated for a specific biological activity. The fractions that exhibit the desired activity are selected for further separation, and this iterative process is continued until a pure, active compound is isolated. nih.govnih.gov
In the context of isolating compounds from Bacillus species, a crude extract from the bacterial culture is first obtained. nih.gov This extract is then subjected to an initial fractionation step, often using techniques like column chromatography. The resulting fractions are then tested for a specific bioactivity, such as antimicrobial or cytotoxic effects. researchgate.net Those fractions showing significant activity are then subjected to further rounds of purification, often employing high-performance liquid chromatography (HPLC), until a pure compound, such as bacillamide B, is obtained. nih.gov
Identification of Producer Organisms
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool in the isolation and characterization of natural products like this compound. nih.govresearchgate.net HPLC is a powerful separation technique that is used to purify individual compounds from complex mixtures. nih.gov In the isolation process of this compound, HPLC is typically used in the final stages of purification to obtain the compound in a highly pure form. Fractions collected from HPLC can be subjected to bioassays to identify those containing the active compound. nih.gov
Once the compound is purified, LC-MS is utilized for its identification and structural elucidation. researchgate.net The mass spectrometer provides critical information about the molecular weight and fragmentation pattern of the compound. nih.gov This data, often combined with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR), allows for the unambiguous determination of the chemical structure of the isolated molecule. nih.gov In the analysis of Bacillus metabolites, LC-MS/MS (tandem mass spectrometry) is frequently employed to gain detailed structural information of the compounds present in a purified fraction. nih.gov
Table 2: Techniques for the Isolation of this compound
| Technique | Application | Purpose |
| Bioassay-Guided Fractionation | Isolation and Purification | To systematically separate a crude extract to isolate bioactive compounds based on their biological activity. |
| High-Performance Liquid Chromatography (HPLC) | Purification | To achieve high-resolution separation and purification of the target compound from complex mixtures. |
| Mass Spectrometry (MS) | Identification and Characterization | To determine the molecular weight and structural features of the isolated compound. |
Comprehensive Spectroscopic Characterization
Spectroscopic analysis was fundamental in determining the planar structure of this compound, identifying its constituent atoms and how they are connected. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy were the principal techniques employed.
The chemical structure of this compound was elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. 1H and 13C NMR spectra confirmed the presence of the key structural motifs: a tryptamine (B22526) unit and a 2-substituted thiazole-4-carboxamide (B1297466) moiety. researchgate.net The complete assignment of proton and carbon signals was achieved through 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com These techniques allowed for the unambiguous assembly of the molecular skeleton by mapping the connectivity between adjacent protons (COSY) and correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). mdpi.comrsc.org The structural confirmation of synthesized this compound and its analogues relies heavily on the consistency of their NMR data with that of the natural product. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. researchgate.netnih.gov This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. The positive-ion electrospray ionization (ESI) mode is commonly used for this analysis. mdpi.comnih.gov The experimentally measured mass-to-charge ratio (m/z) is compared to the theoretical value calculated for the proposed formula, with a close match confirming the elemental composition. mdpi.com
Table 1: HRMS Data for this compound
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|
Note: The "Found m/z" value is specific to each experimental measurement and is typically reported in the literature with the corresponding analytical data.
Determination and Reconfirmation of Absolute Configuration
While NMR and HRMS define the planar structure, determining the three-dimensional arrangement of atoms at the chiral center is essential. For this compound, this was accomplished through chiroptical methods and confirmed by total synthesis.
The absolute configuration of the stereocenter in this compound was determined using chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net This method involves the analysis of the amino acid obtained after chemical degradation or acid hydrolysis of the natural product. mdpi.comcore.ac.uk The hydrolysate is then analyzed on a chiral HPLC column, and its retention time is compared with that of authentic L- and D-amino acid standards. researchgate.netmdpi.com This comparison allows for the unambiguous assignment of the stereochemistry. For this compound, this analysis confirmed that the 1-hydroxyethyl moiety is derived from an L-amino acid precursor, establishing its (S)-configuration. researchgate.net
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, was used to confirm the absolute configuration of this compound. jascoinc.comwikipedia.org The CD spectrum of a chiral molecule provides a unique signature based on its three-dimensional structure. creative-proteomics.com The absolute configuration of natural this compound was reconfirmed as (S) through a concise total synthesis of the molecule starting from L-cystine. researchgate.net Comparison of the CD spectrum of the synthesized (S)-enantiomer with the natural compound provided definitive proof of its stereochemistry. This work also led to the revision of its specific optical rotation to a negative value (-). researchgate.net While comparing CD spectra with known analogs can be a useful tool, it is noted that this method can sometimes be unreliable, making confirmation via enantioselective synthesis the gold standard. researchgate.net
Insight into the stereospecific synthesis of bacillamides has been gained from the crystallographic analysis of the enzymes involved in their biosynthesis. The bacillamide biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS), BmdB, which is responsible for incorporating the amino acid precursors. rcsb.orgpdbj.org The crystal structure of the heterocyclization (Cy) domain of BmdB (BmdB-Cy2) has been solved at a resolution of 2.3 Å. pnas.org This structure reveals key differences in the active site compared to standard condensation domains and provides insight into the catalytic mechanism for both amide bond formation and the subsequent cyclodehydration that forms the thiazoline (B8809763) ring. pnas.org
Furthermore, the co-complex of the BmdB elongation module with its tailoring oxidase, BmdC, has been visualized using X-ray crystallography at a resolution of 2.50 Å. rcsb.org These structures show how the three active sites for adenylation, condensation/cyclization, and oxidation are arranged in an arc to facilitate substrate delivery and modification, ensuring the correct stereochemical outcome of the final product. rcsb.orgpdbj.org
Significance of Bacillamide B As a Research Target
Bacillamide B has emerged as a significant research target primarily due to the challenges and opportunities presented by its chemical structure. The molecule's specific stereochemistry—the precise three-dimensional arrangement of its atoms—was a subject of initial uncertainty. This ambiguity made this compound an important objective for total synthesis, a process where chemists build a complex molecule from simpler starting materials.
Key research findings highlight this significance:
Stereochemical Confirmation: The initial isolation of this compound led to a speculative assignment of its absolute configuration. rsc.org However, subsequent total synthesis efforts by different research groups unambiguously established the correct stereochemistry as the S-configuration. rsc.orgresearchgate.netthieme-connect.com This work was crucial for correcting the scientific record and demonstrated the power of synthetic chemistry in verifying the structures of natural products. rsc.org
Target for Synthetic Methodology: The successful synthesis of this compound served as a platform for developing and showcasing new chemical reactions and strategies. rsc.org For instance, a concise total synthesis was achieved using a one-pot, four-step process to construct the critical thiazoline (B8809763) ring. researchgate.net These advancements contribute to the broader field of organic chemistry, providing tools for constructing other complex molecules.
Foundation for Analog Development: While this compound itself has shown moderate algicidal activity, its chemical scaffold has proven to be a valuable starting point for creating more potent analogues. nih.gov By systematically modifying the structure of this compound, researchers have developed new compounds with enhanced activity against harmful algae, highlighting its potential as a lead compound in the development of novel algicides. nih.govnih.gov
Antimicrobial Potential: Although limited by the small amount of material available from natural isolation, initial testing of this compound showed some antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential, though not fully explored, avenue for future research. thieme-connect.com
Biosynthesis of Bacillamide B
Nonribosomal Peptide Synthetase (NRPS)-Dependent Pathway Analysis
The biosynthesis of bacillamide B is a prime example of a nonribosomal peptide-dependent pathway, a common mechanism in bacteria and fungi for producing a wide array of bioactive secondary metabolites. pnas.orgnih.gov This process is orchestrated by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). nih.gov
Identification of Core Biosynthetic Gene Clusters
The genetic blueprint for bacillamide production resides in a dedicated biosynthetic gene cluster (BGC). The bacillamide BGC is one of the most frequently identified pathways in genomic databases. nih.gov These clusters typically encode the core NRPS enzymes as well as the auxiliary proteins required for precursor supply and tailoring reactions. nih.gov
In closely related pathways, such as the one for bacillamide D, the BGC is a three-protein system comprising:
BmdA : A decarboxylase that prepares a key substrate. nih.govresearchgate.net
BmdB : The central nonribosomal peptide synthetase. nih.govresearchgate.net
BmdC : An oxidase responsible for a final maturation step. nih.govresearchgate.net
Genomic analysis of strains like Bacillus atrophaeus C89, which produces the related bacillamide C, has led to the hypothesis that a specific NRPS gene cluster is responsible for its synthesis. sjtu.edu.cnscispace.com This cluster contains the genes for the core NRPS, an associated oxidase, and an aromatic L-amino acid decarboxylase, mirroring the organization seen in other bacillamide pathways. nih.govsjtu.edu.cnscispace.com
Modular Organization of NRPS Enzymes (e.g., BmdB)
NRPS enzymes function as molecular assembly lines, characterized by a modular architecture. nih.govrcsb.org Each module is responsible for the incorporation of a single amino acid or other building block into the growing peptide chain. nih.govresearchgate.net The bacillamide synthetase, BmdB, is a large, 265-kDa NRPS composed of multiple domains organized into modules. pnas.orgscispace.com
A typical NRPS module contains several key domains:
Adenylation (A) Domain : Acts as the "gatekeeper" by selecting a specific substrate (e.g., an amino acid), activating it as an aminoacyl-adenylate at the expense of ATP. nih.govscispace.comnih.gov
Peptidyl Carrier Protein (PCP) Domain : Covalently tethers the activated substrate and the growing peptide chain via a 4'-phosphopantetheine (B1211885) (Ppant) arm, transporting it between catalytic domains. nih.govnih.gov
Condensation (C) Domain : Catalyzes the formation of a peptide bond between the upstream, peptide-loaded PCP domain and the downstream, aminoacyl-loaded PCP domain. pnas.orgnih.gov
The BmdB enzyme exhibits a specific domain organization, A₁-PCP₁-Cy₂-A₂-PCP₂-C₃, which includes a specialized Cyclization (Cy) domain in place of a standard C domain. pnas.orgnih.gov
| Domain | Function | Associated Module |
| A₁ (Adenylation) | Selects and activates the first precursor (e.g., L-alanine). scispace.com | Module 1 |
| PCP₁ (Peptidyl Carrier Protein) | Binds the activated alanine. scispace.com | Module 1 |
| Cy₂ (Cyclization) | Catalyzes condensation of the second precursor (cysteine) and subsequent cyclodehydration to form a thiazoline (B8809763) ring. pnas.org | Module 2 |
| A₂ (Adenylation) | Selects and activates the second precursor (e.g., L-cysteine). scispace.com | Module 2 |
| PCP₂ (Peptidyl Carrier Protein) | Binds the activated cysteine. scispace.com | Module 2 |
| C₃ (Condensation) | Catalyzes the final condensation reaction with tryptamine (B22526) to release the product precursor. pnas.org | Termination Module |
Enzymology of this compound Formation
The assembly of this compound is not solely the work of the NRPS but requires a concerted effort with several other enzymes that prepare substrates and modify the peptide backbone.
Role of Substrate-Preparing Decarboxylases
A critical precursor for the bacillamide scaffold is tryptamine. thieme-connect.com This molecule is not directly incorporated by the NRPS but is generated from the amino acid L-tryptophan by a dedicated enzyme. sjtu.edu.cn The enzyme responsible is BmdA, a pyridoxal-5'-phosphate (PLP)-dependent aromatic L-amino acid decarboxylase (AADC). nih.govsjtu.edu.cn In B. atrophaeus, this AADC efficiently catalyzes the decarboxylation of L-tryptophan to tryptamine, which is then used by the terminal condensation domain of the NRPS. sjtu.edu.cnresearchgate.net
Thiazoline Formation and Dehydrogenation by Oxidase Enzymes (e.g., BmdC)
A hallmark of the bacillamide structure is its thiazole (B1198619) ring. This feature is installed in a two-step process involving two different enzymes.
First, the heterocyclization (Cy) domain within the BmdB synthetase catalyzes both the condensation of cysteine and its intramolecular cyclodehydration, resulting in the formation of a thiazoline ring within the peptide intermediate. pnas.org
Second, this thiazoline ring is oxidized to the aromatic thiazole. sjtu.edu.cn This dehydrogenation is performed by the FMN-dependent oxidase, BmdC. nih.govresearchgate.net Structural and functional studies have shown that BmdC acts in trans on the peptide intermediate while it is still covalently tethered to the PCP domain of the BmdB synthetase. nih.govrcsb.orgresearchgate.net BmdC forms a stable, dimeric complex with the NRPS, creating an elegant arc of active sites for adenylation, cyclization, and oxidation to facilitate efficient substrate delivery and processing. nih.govrcsb.orgpdbj.org
Precursor Incorporation Studies
The biosynthesis of this compound is biogenetically proposed to derive from the precursors tryptamine, cysteine, and lactic acid. thieme-connect.com Specifically, D-(+)-lactic acid, the naturally occurring isomer, is suggested to be the relevant precursor. thieme-connect.com
Studies on the closely related bacillamide C from B. atrophaeus C89 have provided direct biochemical evidence for precursor selection. The two adenylation domains of the NRPS in this pathway were shown to preferentially activate L-alanine and L-cysteine, respectively. scispace.com While D-alanine and D-cysteine are common in some nonribosomal peptides, the evidence for the bacillamide pathway points to the use of L-amino acid precursors for the peptide backbone. scispace.com
Furthermore, precursor-directed biosynthesis experiments, where fluorinated analogs of tryptophan were fed to cultures of Bacillus atrophaeus, demonstrated a degree of flexibility in the pathway. acs.orgnih.gov The bacteria were able to incorporate these modified precursors, leading to the production of new fluorinated bacillamide derivatives, highlighting the plasticity of the enzymatic machinery. acs.orgnih.gov
In Vitro Reconstitution of Biosynthetic Pathway Steps
The complete enzymatic synthesis of this compound has not yet been fully reconstituted in vitro. However, detailed research on the biosynthesis of the closely related analogue, bacillamide D, provides a validated model for the key enzymatic transformations involved. The biosynthetic machinery for bacillamides consists of a three-protein system: the tryptophan decarboxylase BmdA, the non-ribosomal peptide synthetase (NRPS) BmdB, and the FMN-dependent oxidase BmdC. nih.govresearchgate.netrcsb.org Studies on enzymes from Thermoactinomyces vulgaris and Bacillus atrophaeus have successfully reconstituted the formation of bacillamide intermediates and the final product, bacillamide D, confirming the function of each component in the assembly line. nih.govsjtu.edu.cn
The primary difference between the biosynthesis of this compound and bacillamide D is believed to be the initial building block selected by the first adenylation (A) domain of the NRPS BmdB. While the pathway for bacillamide D utilizes L-alanine, the 1-hydroxyethyl group in this compound suggests the incorporation of lactic acid. thieme-connect.com The enzymatic basis for this specific selection and incorporation of a hydroxy acid by the this compound synthetase system is an area for further investigation.
The following sections detail the research findings from the in vitro reconstitution of the bacillamide D pathway, which serves as the current scientific basis for understanding the biosynthesis of the bacillamide core structure.
Detailed Research Findings
The in vitro reconstitution of the bacillamide D pathway confirmed the sequential action of the BmdA, BmdB, and BmdC enzymes. nih.gov The process begins with the generation of tryptamine, followed by peptide assembly and modification on the large NRPS enzyme, and concludes with an oxidation step.
Tryptamine Formation: The enzyme BmdA, a pyridoxal-5'-phosphate (PLP)-dependent tryptophan decarboxylase, catalyzes the initial step. In the presence of L-tryptophan and the PLP cofactor, BmdA efficiently produces tryptamine. nih.gov Reconstitution experiments have shown that externally supplied tryptamine can substitute for BmdA, PLP, and L-tryptophan, indicating that BmdA's primary role is to provide the tryptamine substrate and that it does not need to form a stable complex with the other enzymes. nih.gov
NRPS-Mediated Assembly: The central enzyme, BmdB, is a multi-domain NRPS responsible for assembling the peptide backbone. Biochemical characterization of the adenylation domains from the homologous bacillamide C pathway in B. atrophaeus confirmed that the first A-domain (A1) specifically activates L-alanine and the second (A2) activates L-cysteine. sjtu.edu.cn In the reconstituted system for bacillamide D, the following steps occur on the BmdB enzyme:
The A1 domain adenylates L-alanine and tethers it to the first peptidyl carrier protein (PCP) domain.
The A2 domain adenylates L-cysteine and loads it onto the second PCP domain.
The heterocyclization (Cy) domain catalyzes both the condensation (peptide bond formation) between L-alanine and L-cysteine and the subsequent cyclodehydration of the cysteine residue to form a thiazoline ring. pnas.org
This results in the formation of an Ala-Cys(thiazoline) intermediate covalently bound to the second PCP domain. nih.govpnas.org
Oxidation and Product Release: The FMN-dependent oxidase, BmdC, was identified as the enzyme responsible for converting the thiazoline ring into the thiazole ring found in most mature bacillamides. nih.govresearchgate.net Structural and biochemical studies revealed that BmdC forms a stable, dimeric complex with the NRPS BmdB. nih.govrcsb.org This interaction is crucial, as BmdC performs the dehydrogenation of the thiazoline ring while the peptide intermediate is still covalently attached to the BmdB enzyme. nih.govrcsb.orgpdbj.org The final condensation (C) domain of BmdB then catalyzes the amide bond formation between the newly formed Ala-Cys(thiazole) intermediate and tryptamine, releasing the final product, bacillamide D. nih.govpnas.org
When BmdC is omitted from the in vitro reaction, the product released is Ala-Cys(thiazoline)-Tpm, a compound also known as bacillamide E, demonstrating that the oxidation is the penultimate step in the pathway. nih.govpnas.org
Data Tables
The following tables summarize the components and products identified in the in vitro reconstitution experiments for bacillamide D biosynthesis, which serves as a model for this compound.
Table 1: Components of the Reconstituted Bacillamide D Biosynthetic Pathway
| Component Category | Specific Component | Function | Source Organism | Reference |
| Enzymes | BmdA | Tryptophan Decarboxylase | Thermoactinomyces vulgaris | nih.gov |
| BmdB | Non-Ribosomal Peptide Synthetase (NRPS) | Thermoactinomyces vulgaris | nih.govpnas.org | |
| BmdC | Oxidase | Thermoactinomyces vulgaris | nih.govrcsb.org | |
| Substrates | L-Alanine | First building block (for Bacillamide D) | N/A | nih.gov |
| L-Cysteine | Second building block | N/A | nih.gov | |
| L-Tryptophan | Precursor for tryptamine | N/A | nih.gov | |
| Cofactors | ATP | Required for A-domain adenylation activity | N/A | nih.gov |
| Pyridoxal-5'-phosphate (PLP) | Required for BmdA activity | N/A | nih.gov | |
| Flavin Mononucleotide (FMN) | Required for BmdC oxidase activity | N/A | researchgate.net |
Table 2: Key Intermediates and Products in the In Vitro Reconstitution Assay
| Compound | Molecular Formula | Mass [M+H]⁺ | Role in Pathway | Detection Method | Reference |
| Tryptamine | C₁₀H₁₂N₂ | 161.10 | Substrate for final condensation | HPLC-MS | nih.gov |
| Pro-bacillamide (Bacillamide E) | C₁₅H₁₈N₄OS | 317.15 | Unoxidized product (released in absence of BmdC) | HPLC-MS | nih.govpnas.org |
| Bacillamide D | C₁₅H₁₆N₄OS | 315.14 | Final oxidized product | HPLC-MS | nih.gov |
Chemical Synthesis and Analog Development of Bacillamide B
Total Synthesis Strategies
Total synthesis has been crucial for the unambiguous determination of bacillamide B's absolute stereochemistry and for providing access to the natural product for biological studies.
Initial assignments of the stereochemistry of this compound were tentative. Enantioselective total synthesis has been instrumental in definitively establishing the absolute configuration of the chiral center.
One of the first enantioselective syntheses of (+)-bacillamide B successfully demonstrated that the alcohol at the C15 position possesses an S-configuration, correcting previous assumptions. thieme-connect.comthieme-connect.com This synthesis commenced from the commercially available (S)-antipode, specifically ethyl (S)-2-acetoxyethylthiazole-4-carboxylate. thieme-connect.com The route involved six steps and unambiguously confirmed the stereochemistry. thieme-connect.com
Several key chemical reactions have been pivotal in the construction of the this compound scaffold, particularly the formation of the central thiazole (B1198619) ring.
Hantzsch Synthesis: The Hantzsch thiazole synthesis, first reported in 1887, is a classical and widely used method for constructing the thiazole ring. chemicalbook.com It typically involves the reaction of an α-haloketone with a thioamide. chemicalbook.comresearchgate.net In the context of this compound synthesis, this method was employed to prepare the key intermediate, ethyl (S)-2-acetoxyethylthiazole-4-carboxylate, by reacting a thioamide with ethyl bromopyruvate. thieme-connect.comthieme-connect.comresearchgate.net While effective, this traditional approach can require lachrymatory reagents like ethyl bromopyruvate. arkat-usa.org
Thiazoline (B8809763) Formation via Cascade Reactions: A more modern and efficient approach involves a one-pot, four-step cascade reaction to form the thiazole precursor. rsc.orgnih.gov This elegant strategy starts from a β-azido disulfide and a carboxylic acid. rsc.orgnih.gov The sequence includes disulfide cleavage, thiocarbonylation, a Staudinger reduction, and an aza-Wittig reaction to form a thiazoline intermediate, which is subsequently oxidized. rsc.orgnih.govresearchgate.net This methodology has been successfully applied to the total synthesis of this compound and its analogs, offering high efficiency. rsc.orgmdpi.com
Ugi Multicomponent Reactions: The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry that allows for the rapid assembly of complex molecules from simple starting materials: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgbeilstein-journals.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield a stable bis-amide product. wikipedia.org While the direct synthesis of this compound using this method is not prominently reported, a convergent, three-step synthesis of its close analog, bacillamide C, utilized a thiazole Ugi multicomponent reaction as the key transformation. capes.gov.brrsc.orgmdpi.com This demonstrates the utility of Ugi reactions in creating the core structure of bacillamide alkaloids and their derivatives. rsc.orgacs.org
Semi-synthetic Approaches to this compound and its Analogs
Semi-synthesis, which involves the chemical modification of a natural product or a key biosynthetic intermediate, offers a practical route to generate analogs for structure-activity relationship (SAR) studies. While the direct semi-synthesis of this compound is not extensively documented, the principle has been applied to its congeners and for creating libraries of derivatives.
For instance, bacillamide C was prepared from the related natural product bacillamide D via a straightforward N-acetylation reaction. nih.gov This was achieved using acetic anhydride (B1165640) and pyridine, providing the desired product in a 31% yield after purification. nih.gov
More broadly, a common strategy that can be viewed as semi-synthetic involves using a key synthetic intermediate, which could potentially be derived from a biosynthetic pathway, to create a variety of analogs. Several research groups have prepared the central thiazole carboxylic acid intermediate and then coupled it with various amines to generate diverse amide analogs of this compound. mdpi.comnih.gov This approach allows for systematic modification of the tryptamine (B22526) portion of the molecule to explore its contribution to bioactivity. nih.gov
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives have been primarily aimed at improving biological potency and selectivity, as well as identifying the key structural features responsible for its activity.
Researchers have synthesized numerous analogs of this compound by modifying both the thiazole core and the tryptamine side chain. These modifications have led to compounds with significantly enhanced algicidal and cytotoxic properties.
A study focused on algicidal activity found that replacing the tryptamide moiety of this compound with other alkyl and aryl amides resulted in derivatives with higher activity against several freshwater harmful algae. nih.gov Inspired by bacillamide A, another study designed and synthesized 17 thiazole-containing derivatives. mdpi.comdntb.gov.ua Several of these compounds showed more potent algicidal effects than bacillamide A and the commercial algicide CuSO₄. For example, compound 6a was 23-fold more potent than bacillamide A against Skeletonema costatum, while compound 6j was 3-5 times more potent against the toxic dinoflagellates Prorocentrum minimum and Alexandrium pacificum. mdpi.comdntb.gov.ua Similarly, a series of fourteen bacillamide analogues with variations at the 2-position of the thiazole ring were synthesized and evaluated for cytotoxic activity, with some compounds showing potent anti-proliferation activity against cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov
The following table summarizes selected structural modifications and their impact on bioactivity.
| Compound ID | Modification from this compound | Target Activity | Key Finding | Reference(s) |
| 10d | Tryptamine replaced with aniline | Algicidal | Showed highest algicidal activity among a series of amide analogues against freshwater algae. | nih.gov |
| 17b | 1-hydroxyethyl group replaced with a 2-aminophenyl group | Cytotoxicity | Potent anti-cell proliferation activity (IC₅₀ ~0.1-0.6 μM) against HCT-116, MDA-MD-231, and JURKAT cancer cell lines. | nih.gov |
| 6a | 1-hydroxyethyl group replaced with a methyl group | Algicidal | 23-fold more potent than bacillamide A against S. costatum. | mdpi.comdntb.gov.ua |
| 6j | 1-hydroxyethyl group replaced with a 4-fluorophenyl group | Algicidal | 3-5 fold more potent than bacillamide A against P. minimum and A. pacificum. | mdpi.comdntb.gov.ua |
| A3 | Thioacetamide derivative based on active substructures | Algicidal | Significant inhibitory effect on M. aeruginosa (EC₅₀ = 0.46 μM). | acs.org |
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Identifying the pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity—is a key goal of SAR studies. For bacillamide alkaloids, research has indicated that the thiazole amide scaffold is the crucial component for algicidal activity, rather than the tryptamide motif. nih.gov This was inferred from the observation that analogs lacking the tryptamine portion but retaining the thiazole amide core exhibited potent algicidal effects. nih.gov The thiazole ring is a well-known privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. chemicalbook.comresearchgate.net The design of novel derivatives, such as those with modified substituents on the thiazole ring, has been guided by this pharmacophore hypothesis, leading to the development of compounds with enhanced potency. dntb.gov.ua
Optimization of Production Through Advanced Culture Methods
The biosynthesis of many microbial secondary metabolites, including this compound, is often not detectable or occurs at very low levels under standard laboratory culture conditions. This is because the biosynthetic gene clusters responsible for their production are frequently silent or expressed at minimal levels. Advanced culture methods, such as co-cultivation, have emerged as a powerful strategy to stimulate the expression of these silent gene clusters and enhance the production of desired compounds.
Co-culture Techniques for Induced Yields
Co-culture, or mixed fermentation, involves the cultivation of two or more different microorganisms in the same environment. mdpi.com This technique mimics the natural microbial communities where different species interact and compete for resources, often triggering the production of secondary metabolites as a defense or signaling mechanism. mdpi.comresearchgate.net This interaction can activate silent biosynthetic gene clusters, leading to the production of novel compounds or significantly increasing the yield of known metabolites that are otherwise produced in negligible amounts. frontiersin.orgjapsonline.commdpi.com
A notable example of this strategy is the induced production of this compound through the co-culture of a marine-derived Streptomyces sp. (CGMCC4.7185) with the bacterium Bacillus mycoides. mdpi.comingentaconnect.comnih.govfigshare.com In individual cultures, the production of this compound and related tryptamine derivatives by the Streptomyces strain was undetectable. mdpi.comingentaconnect.comnih.gov However, when co-cultured with Bacillus mycoides, a significant induction of these compounds was observed. mdpi.comingentaconnect.comnih.gov
Researchers optimized the co-culture conditions to maximize the yield of these induced metabolites. The optimized method involved a static culture in a medium containing 5 g/L of yeast extract and 5 g/L of glycerol (B35011) in 75% seawater. ingentaconnect.comnih.gov This specific co-culture environment led to the production of a suite of tryptamine derivatives, including a substantial yield of this compound. mdpi.comingentaconnect.comnih.govnih.gov
The following table summarizes the yields of this compound and other related compounds obtained from the optimized co-culture of Streptomyces sp. CGMCC4.7185 and Bacillus mycoides. mdpi.comingentaconnect.comnih.govnih.gov It is important to note that these compounds were not detected in the axenic cultures of either microorganism. japsonline.commdpi.comingentaconnect.comnih.gov
Table 1: Induced Production of Tryptamine Derivatives from Streptomyces sp. and Bacillus mycoides Co-culture
| Compound | Yield (mg/L) |
|---|---|
| Bacillamide A | 3.0 |
| This compound | 13.7 |
| Bacillamide C | 9.6 |
| N-acetyltryptamine | 14.9 |
| N-propanoyltryptamine | 2.8 |
This successful induction highlights the potential of co-culture as a straightforward and effective technique to unlock the latent biosynthetic capabilities of microorganisms and obtain significant quantities of valuable natural products like this compound. japsonline.comresearchgate.net
Biological Activities and Mechanistic Investigations of Bacillamide B
Algicidal Activity
Bacillamide B is a naturally occurring chemical compound recognized for its biological activities, particularly its ability to inhibit or kill harmful algae. This algicidal potential is a key area of scientific research, aiming to understand its effectiveness and mode of action against various algal species that cause harmful algal blooms (HABs).
Spectrum of Activity against Marine and Freshwater Harmful Algae (e.g., Cochlodinium polykrikoides, Prorocentrum minimum, Skeletonema costatum, Alexandrium pacificum, Gyrodinium catenatum)
This compound has demonstrated varied levels of algicidal activity against several species of harmful algae. Research indicates that it exhibits moderate algicidal effects against the marine dinoflagellate Gymnodinium catenatum and the diatom Skeletonema costatum. mdpi.comnih.gov While its close analogue, bacillamide A, has shown potent activity against Cochlodinium polykrikoides (now known as Margalefidinium polykrikoides), specific activity data for this compound against this species is less defined. mdpi.comresearchgate.net Similarly, while derivatives of the bacillamide family have been tested against Prorocentrum minimum and Alexandrium pacificum, detailed efficacy reports focusing specifically on this compound are limited. mdpi.comresearchgate.netdntb.gov.uanih.govresearchgate.net
Studies have quantified the moderate effects of this compound, with a reported 50% effective concentration (EC₅₀) of 230 mg/L against G. catenatum and 16 mg/L against S. costatum. nih.gov In contrast, its analogue bacillamide A shows much stronger activity against S. costatum, with an EC₅₀ value of 0.011 mg/L. mdpi.comnih.gov The algicidal activity of this compound has also been noted against several freshwater algae, though often at higher concentrations than its synthetic derivatives. mdpi.comnih.gov
| Algal Species | Type | This compound Activity | EC₅₀ (mg/L) | Reference |
| Gymnodinium catenatum | Dinoflagellate | Moderate | 230 | nih.gov |
| Skeletonema costatum | Diatom | Moderate | 16 | nih.gov |
| Cochlodinium polykrikoides | Dinoflagellate | Activity by analogue (Bacillamide A) noted | Not specified for B | mdpi.comresearchgate.net |
| Prorocentrum minimum | Dinoflagellate | Activity by derivatives noted | Not specified for B | mdpi.comresearchgate.netdntb.gov.ua |
| Alexandrium pacificum | Dinoflagellate | Activity by derivatives noted | Not specified for B | mdpi.comresearchgate.netdntb.gov.uanih.gov |
Structure-Activity Relationship (SAR) Studies for Algicidal Potential
Structure-activity relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are essential for its algicidal function. These investigations have provided valuable insights, suggesting that the core structure can be modified to enhance its potency.
The key to the algicidal activity of this compound and its related compounds lies within its thiazole (B1198619) amide scaffold. mdpi.comnih.gov SAR studies have consistently identified this chemical motif as the active pharmacophore. mdpi.com This means the thiazole ring connected to an amide group is the essential structural component responsible for the compound's ability to kill algal cells. The discovery of the thiazole amide scaffold as the critical element opens avenues for the design of new, potent algicides by focusing synthetic efforts on this core structure. mdpi.combiorxiv.orgsjtu.edu.cn
Cellular and Biochemical Mechanisms of Algicidal Action (Preclinical, in vitro)
Understanding the mechanisms by which this compound affects algal cells is key to its potential application. While direct studies on this compound are limited, research on its close analogues, particularly derivatives of bacillamide A, provides strong indications of its likely mode of action. These studies suggest that the compound disrupts fundamental cellular processes, leading to cell death.
One of the primary targets of bacillamide-like compounds appears to be the photosynthetic apparatus of the algal cell. nih.gov Specifically, these compounds have been shown to interfere with Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts that is responsible for the light-dependent reactions of photosynthesis. nih.govrcsb.orgresearchgate.netwikipedia.org
Studies on a potent derivative of bacillamide A demonstrated a reduction in the quantum yield of PSII (Fv/Fm) in treated algal cells. nih.gov A decrease in this value indicates that the efficiency of PSII in converting light energy into chemical energy is compromised. nih.gov This disruption of the electron transport chain within PSII is a significant factor in the compound's algicidal effect, as it cripples the cell's ability to produce energy. nih.govfrontiersin.org Although this was observed with a derivative, bacillamide A showed similar effects, suggesting a common mechanism for this class of compounds. nih.gov
The disruption of the photosynthetic electron transport chain often leads to oxidative stress within the cell. Research on bacillamide analogues supports this, showing that exposure to these compounds leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components. mdpi.comfrontiersin.org
The accumulation of ROS leads to lipid peroxidation, where the cell's membranes are damaged, and can also harm proteins and DNA. nih.govfrontiersin.org This cascade of oxidative damage ultimately results in the rupture of the algal cell and leakage of its contents, a mechanism consistent with microscopic observations of treated cells. nih.gov It has also been noted that tryptamine (B22526), a precursor to bacillamides, can induce the formation of ROS in microalgae. researchgate.net
Lipid Peroxidation and Cellular Damage
While direct studies on this compound's role in lipid peroxidation are not extensively documented, research on related bacillamide compounds and their precursors provides insight into potential mechanisms of cellular damage. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. A key indicator of this process is the formation of malondialdehyde (MDA).
Investigations into bacillamide A, a closely related analogue, have shown that it can induce the production of reactive oxygen species (ROS) in algal cells. mdpi.comnih.gov This increase in ROS is associated with a subsequent rise in MDA levels, indicating that lipid peroxidation is a likely consequence of exposure to bacillamide A. mdpi.comnih.gov For instance, treatment with bacillamide A led to a 2.0-fold and 2.6-fold increase in MDA levels in the microalgae Prorocentrum minimum and Skeletonema costatum, respectively. mdpi.comnih.gov
Furthermore, the bacillamide precursor, tryptamine, has been shown to induce ROS formation in microalgae. researchgate.net Studies on the cyanobacterium Aphanizomenon gracile observed an increase in lipid peroxidation specifically following exposure to tryptamine. researchgate.net These findings suggest that a potential mechanism of action for the bacillamide class of compounds involves the induction of oxidative stress, which leads to lipid peroxidation and subsequent cellular damage. However, specific studies confirming this mechanism for this compound are needed.
Antimicrobial Activity (Preclinical, in vitro)
The antimicrobial properties of the bacillamide family have been noted, although specific data for this compound is limited. Research has primarily focused on its analogue, bacillamide A.
Activity against Gram-Positive Bacteria (Salmonella choleraesuis, Vibrio cholerae)
There is no specific data available from the reviewed sources regarding the activity of this compound against Salmonella choleraesuis or Vibrio cholerae. However, studies on the closely related compound, bacillamide A, have demonstrated moderate antibacterial activity against these two Gram-positive bacteria. mdpi.comnih.govresearchgate.net This suggests that the bacillamide structural scaffold may possess antibacterial properties, though further testing is required to confirm the specific activity of this compound.
Table 1: In Vitro Antibacterial Activity of Bacillamide A
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella choleraesuis | Moderate |
| Vibrio cholerae | Moderate |
Data sourced from studies on bacillamide A. mdpi.comnih.govresearchgate.net
Antifungal Activity (Alternaria sp.)
Specific in vitro studies detailing the antifungal activity of this compound against Alternaria sp. were not found in the reviewed literature. However, research indicates that bacillamide A exhibits slight antifungal activity against this fungal species. mdpi.comnih.govresearchgate.net The genus Bacillus, from which bacillamides are derived, is well-known for producing various metabolites with potent antifungal effects against phytopathogens like Alternaria. nih.govfrontiersin.orgnih.gov
Preliminary Mechanistic Hypotheses
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, based on studies of related bacillamides and other antimicrobial peptides from Bacillus species, several hypotheses can be formed.
One proposed mechanism, particularly for the observed algicidal activity of bacillamide A, involves inducing significant damage to the cell wall and subcellular structures, leading to the leakage of cellular contents. nih.gov This physical disruption is often linked to the generation of oxidative stress. The increase in reactive oxygen species (ROS) and subsequent lipid peroxidation are believed to be key contributors to cell death. mdpi.comnih.govresearchgate.net The thiazole ring, a core component of the bacillamide structure, is thought to be important for these bioactivities. researchgate.net For many antimicrobial compounds produced by Bacillus, the primary mode of action involves targeting and disrupting the integrity of the cellular membrane. acs.org It is plausible that this compound shares a similar mechanism, acting on the cell membrane or wall, but further research is needed for confirmation.
Preclinical Anticancer Activity (in vitro models)
While direct cytotoxic data for this compound on leukemia cell lines is not available in the reviewed literature, studies on other members of the bacillamide family, particularly bacillamide F, indicate that this class of compounds holds potential as anticancer agents.
Cytotoxic Effects on Malignant Cell Lines (e.g., Leukemia Cell Lines HL60 and Jurkat)
Research on bacillamide analogues has demonstrated cytotoxic activity against cancer cell lines. mdpi.com Specifically, bacillamide F has been shown to inhibit the proliferation of the acute myeloid leukemia cell line HL60 and the acute T-cell leukemia cell line Jurkat in a dose-dependent manner. mdpi.comresearchgate.netmdpi.com In one study, bacillamide F displayed an IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of 21.82 µM against HL60 cells and 46.90 µM against Jurkat cells after 24 hours of treatment. mdpi.comresearchgate.net These findings highlight the potential of the bacillamide scaffold in targeting leukemia cells. Synthetic analogues of bacillamide-type compounds have also been shown to suppress the proliferation of leukemia cell lines, further suggesting the importance of the core thiazole structure in this cytotoxic activity. researchgate.net
Table 2: In Vitro Cytotoxic Effects of Bacillamide F on Leukemia Cell Lines
| Cell Line | Cell Type | IC₅₀ (24h) |
|---|---|---|
| HL60 | Acute Myeloid Leukemia | 21.82 µM |
| Jurkat | Acute T-Cell Leukemia | 46.90 µM |
Data sourced from studies on bacillamide F. mdpi.comresearchgate.net
Molecular Mechanisms of Antineoplastic Action
While the broader class of thiazole-containing alkaloids, to which this compound belongs, has garnered interest for its potential anticancer effects, specific studies detailing the molecular mechanisms of antineoplastic action for this compound itself are not extensively available in current scientific literature. Research has more frequently focused on other members of the bacillamide family or synthetic analogues. researchgate.netmdpi.com Therefore, the following sections describe the mechanisms that have been elucidated for these closely related compounds, which may provide an inferential basis for the potential activity of this compound.
It is important to note that some research has indicated a lack of cytotoxic activity for certain bacillamides against specific cancer cell lines. For instance, a 2010 review reported that bacillamide C and neobacillamide A were inactive against HL60 human leukemia cells and A549 human lung cancer cells. mdpi.com This highlights the need for compound-specific investigation, as biological activity can vary significantly even between closely related structures.
Apoptosis Induction Pathways (e.g., Caspase Activation, Cytochrome c Release)
There is no specific research detailing the apoptosis induction pathways initiated directly by this compound. However, studies on synthetic bacillamide analogues and the general class of thiazole derivatives have shown a capacity to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov This process is critical for eliminating malignant cells and is often mediated by a family of protease enzymes called caspases.
Preliminary mechanistic studies on novel synthetic analogues of bacillamide have indicated that their cytotoxic effects are mediated through the initiation of caspase-dependent apoptosis. nih.gov In many biological systems, this process involves two primary signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. dntb.gov.ua
A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytoplasm. dntb.gov.uaresearchgate.net Once in the cytoplasm, cytochrome c participates in the formation of a protein complex called the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of caspase-3. researchgate.net Studies on 4-Methylthiazole, a related thiazole-containing compound, demonstrated that it effectively triggers the activation of caspase-3 and the release of cytochrome c in HL-60 leukemia cells, underscoring this as a key mechanism for this class of molecules.
Mitochondrial Membrane Potential (MMP) Disruption
Direct evidence linking this compound to the disruption of mitochondrial membrane potential (MMP) in cancer cells has not been reported. However, this is a known mechanism of action for other thiazole-containing compounds and bacillamide analogues. researchgate.net The mitochondrion is central to the intrinsic apoptotic pathway, and the stability of its membrane potential is crucial for cell survival. dntb.gov.ua A decrease in MMP is considered an early and often irreversible step in the apoptotic process, leading to the release of pro-apoptotic factors like cytochrome c. sjtu.edu.cn
Research on related thiazole derivatives has shown they can induce apoptosis by disrupting the MMP. researchgate.net For example, treatment of leukemia cells with 4-Methylthiazole led to a significant disruption of the MMP, which correlated with other markers of apoptosis. This disruption indicates a direct or indirect effect on mitochondrial integrity, pushing the cell toward programmed death.
The table below summarizes findings on the pro-apoptotic activity of a bacillamide analogue, highlighting the concentrations at which it inhibits cancer cell growth—a process linked to the induction of apoptosis.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Bacillamide Analogue 17a | HCT-116 | Colon Carcinoma | ~3.0 | nih.gov |
| Bacillamide Analogue 17a | MDA-MB-231 | Breast Adenocarcinoma | ~3.0 | nih.gov |
| Bacillamide Analogue 17a | JURKAT | T-cell Leukemia | ~3.0 | nih.gov |
| Bacillamide Analogue 17b | HCT-116 | Colon Carcinoma | ~0.1-0.6 | nih.gov |
| Bacillamide Analogue 17b | MDA-MB-231 | Breast Adenocarcinoma | ~0.1-0.6 | nih.gov |
| Bacillamide Analogue 17b | JURKAT | T-cell Leukemia | ~0.1-0.6 | nih.gov |
| Bacillamide F | HL60 | Acute Myeloid Leukemia | 21.82 (24h) | researchgate.net |
| Bacillamide F | Jurkat | T-cell Leukemia | 46.90 (24h) | researchgate.net |
Modulation of Cell Signaling Pathways
Specific data on how this compound modulates cell signaling pathways in the context of cancer are absent from the scientific literature. The modulation of cellular signaling is a hallmark of many modern cancer therapies, as aberrant signaling pathways are fundamental to cancer development and progression. Key pathways often implicated in cancer include those involved in proliferation, survival, and inflammation, such as the MAPK, PI3K/Akt, and NF-κB pathways.
Natural products and their derivatives are known to exert their anticancer effects by perturbing these networks. For instance, B cell receptor (BCR) signaling is a critical pathway for the survival of certain B cell malignancies, and its components, such as Bruton's tyrosine kinase (BTK) and PI3K, are validated therapeutic targets. While it is plausible that this compound could interact with one or more signaling cascades, particularly given the known anti-inflammatory activity of some analogues, dedicated research is required to identify specific targets and mechanisms. nih.gov Without such studies, any potential effects of this compound on cancer-related signaling pathways remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
